molecular formula C9H8N2O B1610054 4-phenyl-1,3-dihydro-2H-imidazol-2-one CAS No. 6794-69-0

4-phenyl-1,3-dihydro-2H-imidazol-2-one

Cat. No. B1610054
CAS RN: 6794-69-0
M. Wt: 160.17 g/mol
InChI Key: JUCLXFPLJNDBJO-UHFFFAOYSA-N
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Description

4-phenyl-1,3-dihydro-2H-imidazol-2-one is a compound with the molecular formula C9H8N2O12. It has a molecular weight of 160.17 g/mol12. The compound is also known as 5-phenyl-1H-imidazol-2-ol2.



Synthesis Analysis

The synthesis of imidazole-containing compounds, including 4-phenyl-1,3-dihydro-2H-imidazol-2-one, has been reported in the literature3. The first synthesis of imidazole was made by glyoxal and ammonia3. There are also other synthetic routes for imidazole and their derived products3. For instance, some derivatives of 4-phenyl-1,3-dihydro-2H-imidazol-2-one have been synthesized using ionic liquid as a catalyst4.



Molecular Structure Analysis

The molecular structure of 4-phenyl-1,3-dihydro-2H-imidazol-2-one consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds1. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen1.



Chemical Reactions Analysis

The chemical reactions involving 4-phenyl-1,3-dihydro-2H-imidazol-2-one are not explicitly mentioned in the retrieved sources. However, imidazole-containing compounds are known to exhibit a broad range of chemical properties due to the presence of a positive charge on either of the two nitrogen atoms, showing two equivalent tautomeric forms3.



Physical And Chemical Properties Analysis

4-phenyl-1,3-dihydro-2H-imidazol-2-one is a solid at room temperature2. It has a topological polar surface area of 41.1 Ų, a rotatable bond count of 1, and an exact mass of 160.063662883 g/mol1. It is highly soluble in water and other polar solvents3.


Scientific Research Applications

Green Synthesis and Photocatalysis

4-Phenyl-1,3-dihydro-2H-imidazol-2-one derivatives have been utilized in green synthesis processes. A study demonstrated the use of these derivatives in a microwave-assisted, solvent-free, cyclo-condensation reaction, highlighting their role in eco-friendly and efficient synthesis methods. The research emphasized their potential in environmental applications, particularly as high-performance photocatalysts (Taheri & Jawhar, 2022).

Vapor Pressure and Vaporization Enthalpies

Research on phenyl substituted imidazoles, which includes 4-phenyl-1,3-dihydro-2H-imidazol-2-one, has focused on their thermochemical properties. This includes the measurement of absolute vapor pressures and standard enthalpies of vaporization. These properties are crucial for understanding the molecule's behavior in various applications, especially in fields requiring precise control of physical and chemical properties (Emel’yanenko et al., 2017).

Corrosion Inhibition

The use of imidazole-based molecules, including derivatives of 4-phenyl-1,3-dihydro-2H-imidazol-2-one, has been explored for corrosion inhibition. Studies have shown that these compounds are effective in protecting materials like carbon steel in acidic environments. This is significant for industries where material longevity and resistance to corrosive substances are critical (Costa et al., 2021).

Synthesis and Molecular Structure Analysis

Research has also been conducted on the synthesis and crystal structure determination of various derivatives of 4-phenyl-1,3-dihydro-2H-imidazol-2-one. Such studies contribute to a deeper understanding of the molecular structure, which is essential for tailoring the compound for specific applications in pharmaceuticals and material science (Sharma et al., 2017).

Safety And Hazards

The safety and hazards of 4-phenyl-1,3-dihydro-2H-imidazol-2-one are not explicitly mentioned in the retrieved sources. However, it is always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for the research and development of 4-phenyl-1,3-dihydro-2H-imidazol-2-one are not explicitly mentioned in the retrieved sources. However, given the broad range of biological activities exhibited by imidazole derivatives3, there is potential for further exploration in the development of new drugs.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.


properties

IUPAC Name

4-phenyl-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCLXFPLJNDBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453755
Record name 4-Phenyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-1,3-dihydro-2H-imidazol-2-one

CAS RN

6794-69-0
Record name 4-Phenyl-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-2,3-dihydro-1H-imidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Aminoacetophenone (5.6 g, 32.65 mmol) was dissolved in 200 ml of water in a three necked flask equipped with a thermometer and was heated up to 70° C. Potassium cyanate (2.9 g, 35.92 mmol) was added in several portions at 70° C. while the pH of the reaction solution was maintained in the range of 1 to 3 by the continuous addition of conc. HCl. After the addition of potassium cyanate was completed, the reaction mixture was stirred at 70° C. for 4 hours and left at room temperature overnight. The brownish precipitate thus formed was collected by filtration and dried to obtain 3.7 g of the title compound.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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